1,1,3,3-Tetramethyl-1,3-disilacyclobutane
Description
Historical Context of Disilacyclobutane Research
The study of 1,3-disilacyclobutanes is rooted in the investigation of reactive silicon intermediates. The first synthesis of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane was achieved through the dimerization of dimethylsilaethene (Me₂Si=CH₂). This reactive intermediate was generated during the pyrolysis of 1,1-dimethylsilacyclobutane. Early research focused on understanding the fundamental synthesis and reactivity of this four-membered ring system. Subsequent studies explored alternative synthetic pathways, including a multi-step process starting from chloromethylpentamethyldisiloxane. The thermal ring-opening polymerization of 1,3-disilacyclobutanes was first reported by W. R. Knoth, paving the way for their use as precursors to polycarbosilanes. acs.org Later research demonstrated that this polymerization could be achieved at lower temperatures using transition metal catalysts, with platinum compounds proving particularly effective. acs.org
Academic Significance of Strained Ring Systems in Organosilicon Chemistry
Small, strained ring systems are a focal point in organosilicon chemistry due to their heightened reactivity compared to their linear or larger cyclic counterparts. chemistryviews.org The instability of these rings is quantified by their ring strain energy, which is the excess energy resulting from unfavorable bond angles and distances. nih.gov This stored energy provides a thermodynamic driving force for ring-opening reactions, making these compounds valuable monomers for ring-opening polymerization (ROP) and versatile building blocks in chemical synthesis. nih.govdtic.mil
The four-membered ring of this compound is of particular interest for several reasons:
Stoichiometry : The ring features a 1:1 ratio of silicon to carbon atoms. dtic.mil
Ring Strain : It possesses significant ring strain energy, which facilitates its decomposition at relatively low temperatures. dtic.mil
Reactivity : Upon ring-opening, both the silicon and carbon atoms can become reactive centers, aiding their incorporation into growing films or polymer chains. dtic.mil
The strain energy of this compound is lower than that of related monosilacyclobutanes because the two silicon atoms distribute the strain more effectively. This moderated strain contributes to a balance of stability for handling and reactivity for applications.
| Compound Name | Number of Silicon Atoms | Substituents | Strain Energy (kJ/mol) |
| This compound | 2 | Methyl | 71.5 |
| 1,1-Dimethylsilacyclobutane | 1 | Methyl | 83.9 |
| 1-Phenyl-1-methylsilacyclobutane | 1 | Methyl, Phenyl | 90.3 |
This table presents a comparison of the ring strain energies for this compound and related monosilacyclobutane compounds.
Overview of Research Trajectories for this compound
Research into this compound has primarily followed two major trajectories: its use in polymerization and its application as a single-source precursor in chemical vapor deposition (CVD).
Ring-Opening Polymerization (ROP): A significant area of research has been the conversion of this compound into polycarbosilanes. These polymers, which feature a backbone of alternating silicon and carbon atoms, are important preceramic polymers for producing silicon carbide (SiC) materials. acs.org Research has explored various methods to initiate the ROP, including thermal, catalytic, and, more recently, photocatalytic approaches. acs.org For instance, using a platinum-based photocatalyst, the monomer can be efficiently converted into high molecular weight linear polymers at room temperature under irradiation. acs.org
Chemical Vapor Deposition (CVD) Precursor: The compound is widely studied as a single-source precursor for the deposition of silicon carbide films and nanostructures. dtic.mil Its 1:1 Si:C ratio is advantageous for creating stoichiometric SiC. dtic.mil In plasma-enhanced CVD (PECVD), studies have shown that the activation mechanism is dominated by the ring-opening reaction rather than the fragmentation of the methylsilyl groups. researchgate.net Its utility has been demonstrated in forming SiC nanowires and thin films for electronic applications. gelest.com Beyond SiC, it has also been used as a carbon source in a hot-wire CVD process to grow crystalline tungsten carbides on tungsten filaments. researchgate.net
| Physical and Chemical Properties | Value |
| Molecular Formula | C₆H₁₆Si₂ |
| Molecular Weight | 144.36 g/mol |
| Boiling Point | 120.5 °C at 760 mmHg |
| Density | 0.8 g/cm³ |
| Refractive Index | 1.438 |
| Vaporization Enthalpy | 36.4–37.4 kJ/mol at 298 K |
This table summarizes key physical and chemical properties of this compound. lookchem.comnist.gov
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethyl-1,3-disiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDNLUGVHCNUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30029-85-7 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167439 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-98-1 | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,3,3 Tetramethyl 1,3 Disilacyclobutane
Dimerization Approaches
Dimerization strategies are central to the formation of the 1,1,3,3-tetramethyl-1,3-disilacyclobutane ring system. These approaches rely on the in-situ generation of highly reactive intermediates, namely silaethenes and silylenes, which then combine to form the stable four-membered ring.
Dimerization of Dimethylsilaethene Intermediates
A primary and well-established route to this compound involves the dimerization of the transient intermediate, dimethylsilaethene (Me₂Si=CH₂). rsc.org This reactive species, containing a silicon-carbon double bond, readily undergoes a head-to-tail dimerization to yield the desired disilacyclobutane ring.
The most common method for generating dimethylsilaethene is through the gas-phase thermal decomposition of 1,1-dimethylsilacyclobutane. rsc.orgrsc.org This process is typically carried out at elevated temperatures, with studies investigating the reaction between 400 and 460°C. rsc.org The pyrolysis is a unimolecular, homogeneous, first-order reaction that proceeds via a retro-[2+2] cycloaddition mechanism. rsc.orglookchem.com In this reaction, the 1,1-dimethylsilacyclobutane ring cleaves to form two stable molecules: ethylene (B1197577) and the highly reactive dimethylsilaethene intermediate. rsc.org
The reaction can be represented as follows:
(CH₃)₂Si(CH₂)₃ → CH₂=CH₂ + [(CH₃)₂Si=CH₂]
Table 1: Pyrolysis Conditions for Dimethylsilaethene Generation
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 1,1-Dimethylsilacyclobutane | rsc.org |
| Temperature Range | 400 - 460°C | rsc.org |
| Reaction Type | Gas-phase thermal decomposition | rsc.org |
The dimerization reaction is as follows:
2 [(CH₃)₂Si=CH₂] → (CH₃)₂Si(CH₂)₂Si(CH₃)₂
Dimerization of Dimethylsilylene Intermediates
An alternative synthetic pathway involves the dimerization of dimethylsilylene ((CH₃)₂Si:), a divalent silicon species. The pyrolysis of certain disilane (B73854) derivatives is a known method for generating silylenes. acs.org While less common than the silaethene route, evidence suggests that dimethylsilylene intermediates can dimerize to form a tetramethyldisilene ( (CH₃)₂Si=Si(CH₃)₂ ), which can then rearrange or react further to yield disilacyclobutane products under pyrolysis conditions. acs.org This route highlights the complex reactivity of silylene species at high temperatures. acs.org
Dehydrohalogenation and Cyclization Reactions
Cyclization reactions provide a more direct approach to the disilacyclobutane ring system, avoiding the need for high-temperature pyrolysis and the generation of transient intermediates.
Sodium-Potassium Alloy-Mediated Cyclization of Bis(chlorosilyl)alkanes
A foundational method for the synthesis of disilacyclobutanes involves the dehydrohalogenation and cyclization of bis(chlorosilyl)alkanes using a potent reducing agent such as a sodium-potassium (Na/K) alloy. This Wurtz-type coupling reaction is theoretically adaptable for the synthesis of this compound. The proposed starting material would be a bis(chlorosilyl)methane derivative, such as bis(chlorodimethylsilyl)methane.
The reaction mechanism is believed to proceed in two main steps:
Oxidative Coupling: The highly reactive Na/K alloy reduces the chlorosilane functional groups, leading to the formation of silyl (B83357) radical intermediates.
Cyclization: The subsequent intramolecular recombination of these radicals results in the formation of the strained four-membered disilacyclobutane ring.
Table 2: Proposed Reaction Scheme for Na/K-Mediated Cyclization
| Step | Description | Reactants | Intermediates/Products |
|---|---|---|---|
| 1 | Oxidative Coupling | Bis(chlorodimethylsilyl)methane, Na/K alloy | Silyl diradical |
Oxidative Coupling Mechanisms
Oxidative coupling represents a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds through a process where two nucleophilic centers are joined with the aid of an external oxidant. nih.gov In the context of organosilicon chemistry, this can be adapted for the formation of silicon-silicon or silicon-carbon bonds. While not a primary route for this compound, the mechanism provides a theoretical framework for its synthesis from appropriate precursors.
The general mechanism involves the oxidation of a precursor, such as a hydrosilane or an organometallic species, to generate a reactive radical or radical cation. For instance, the silver(I)-catalyzed oxidative coupling of hydrosilanes has been demonstrated to form disiloxanes, showcasing the utility of this approach in creating Si-O-Si linkages. rsc.org A hypothetical adaptation for forming the Si-C-Si-C ring of this compound would involve a precursor with two silicon centers that could undergo intramolecular coupling. The process would be initiated by a single electron transfer (SET) from the silicon precursor to an oxidant, generating a radical intermediate that could then cyclize.
Radical Recombination Cyclization Pathways
Radical recombination is a key step in many chemical transformations and is particularly relevant to the synthesis of cyclic molecules. This pathway involves the formation of a diradical species which subsequently undergoes intramolecular recombination to form a cyclic product. Theoretical studies on the decomposition of 1,3-disilacyclobutane support the feasibility of such pathways, indicating that the ring can open via a stepwise mechanism to form a 1,4-diradical intermediate. researchgate.netfigshare.com
Synthetically, the reverse of this process provides a viable route to the disilacyclobutane ring. The pathway would proceed as follows:
Generation of a Diradical: A suitable acyclic precursor, such as a 1,4-dihalo-2,4-disilapentane, is treated with a reducing agent (e.g., an alkali metal) to generate radical centers on the terminal carbons or silicons.
Intramolecular Recombination: The resulting 1,4-diradical undergoes rapid intramolecular recombination, or ring closure, to form the strained four-membered ring of the disilacyclobutane.
The stability and kinetics of this cyclization are influenced by the substituents on the silicon atoms and the carbon backbone.
Adaptability of Related Dehydrohalogenation Methodologies
Dehydrohalogenation is a classic elimination reaction in organic and organometallic synthesis, typically involving the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. This methodology can be adapted for intramolecular cyclization reactions to form rings.
For the synthesis of this compound, a potential precursor would be a linear organosilane containing appropriately positioned hydrogen and halogen atoms, such as (chloromethyl)dimethyl(3-halopropyl)silane. The proposed mechanism would involve:
Base-Mediated Deprotonation: A strong base abstracts a proton from a carbon atom that is alpha to one silicon atom and gamma to the other.
Intramolecular Nucleophilic Substitution: The resulting carbanion acts as an intramolecular nucleophile, attacking the silicon atom bearing the halogen and displacing it to form the cyclic structure.
The success of this approach would depend on managing competing side reactions, such as intermolecular condensation and the formation of other ring sizes.
Novel Pyrolytic Synthetic Routes
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a cornerstone for the synthesis of this compound. These routes often proceed through highly reactive, short-lived intermediates like silenes (compounds with a silicon-carbon double bond).
Pyrolysis of Alkoxytrisilaalkanes
The pyrolysis of specifically designed alkoxytrisilaalkanes can serve as a sophisticated method for generating the necessary intermediates for disilacyclobutane synthesis. This approach leverages the principles of elimination reactions common in organosilicon chemistry.
Silene Formation via Beta Elimination of Alkoxysilanes
A key mechanistic step in the pyrolysis of certain organosilanes is the formation of silenes through a β-elimination reaction. libretexts.org In this process, a group beta to the silicon atom is eliminated along with a group on the silicon, leading to the formation of a Si=C double bond. When an alkoxysilane is used, the alkoxy group (e.g., methoxy (B1213986) or ethoxy) can be eliminated.
The mechanism is a concerted, intramolecular process known as a syn-elimination, proceeding through a four-membered cyclic transition state. The driving force is often the formation of a stable molecule, such as an alcohol or an alkene. For an alkoxysilane, this elimination generates a highly reactive silene intermediate (R₂Si=CR'₂). This intermediate is not typically isolated but dimerizes in a head-to-tail fashion to yield the thermodynamically stable 1,3-disilacyclobutane ring system. researchgate.net
| Step | Description | Key Bonds Broken | Key Bonds Formed | Intermediate |
|---|---|---|---|---|
| 1 | Beta-elimination from an alkoxy-substituted silane (B1218182) precursor upon heating. | Si-C, C-H, C-O | Si=C, H-O | Silene (R₂Si=CH₂) |
| 2 | [2+2] Cycloaddition (Dimerization) of two silene molecules. | Si=C, Si=C | Si-C (x2) | This compound |
Intramolecular 1,5-Hydrogen Shift and Biradical Ring Closure
An alternative pyrolytic pathway involves an intramolecular 1,5-hydrogen shift, a type of pericyclic reaction. nih.govfrontiersin.org This process is particularly relevant for linear organosilane precursors that contain a hydrogen atom on the fifth atom relative to a reactive center.
The mechanism proceeds as follows:
Initiation: Thermal energy initiates the homolytic cleavage of a bond, typically a Si-C or C-H bond, to form an initial radical.
1,5-Hydrogen Shift: The radical center abstracts a hydrogen atom from the fifth position in the chain via a stable six-membered ring transition state. researchgate.net This relocates the radical center, creating a new, often more stable, radical.
Biradical Formation: A subsequent fragmentation or rearrangement step can lead to the formation of a 1,4-biradical, a species with two radical centers separated by three atoms.
Ring Closure: The biradical rapidly undergoes intramolecular recombination to form the four-membered disilacyclobutane ring.
This pathway provides a high degree of control over the structure of the final product, dictated by the structure of the initial linear precursor.
| Step | Description | Transition State | Intermediate | Final Product |
|---|---|---|---|---|
| 1 | Thermal initiation creates a primary radical on the precursor chain. | N/A | Alkyl/Silyl Radical | N/A |
| 2 | An intramolecular 1,5-hydrogen shift occurs. | Six-membered cyclic | Relocated Radical | N/A |
| 3 | Fragmentation leads to a 1,4-biradical species. | N/A | 1,4-Biradical | N/A |
| 4 | Intramolecular radical recombination (ring closure). | N/A | N/A | This compound |
Multi-step Preparations (e.g., from Chloromethylpentamethyldisiloxane)
The proposed reaction sequence is as follows:
Grignard Reagent Formation: The initial step involves the reaction of (chloromethyl)dimethyl(trimethylsilyloxy)silane, derived from chloromethylpentamethyldisiloxane, with magnesium metal in a suitable etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This step generates the corresponding Grignard reagent, a highly reactive organometallic intermediate. The general principle of Grignard reagent formation involves the insertion of magnesium into the carbon-chlorine bond.
Intramolecular Cyclization: The newly formed Grignard reagent is then believed to undergo a subsequent intramolecular cyclization. This ring-closing reaction would form the strained four-membered disilacyclobutane ring.
Methylation: The final step in this sequence is the methylation of the resulting intermediate to yield the target compound, this compound.
Synthesis of Lithiated Derivatives
The methylene (B1212753) bridge of the this compound ring can be readily deprotonated to form a lithiated derivative, a powerful nucleophile in its own right for further synthetic transformations. The most common method for this lithiation involves the use of an organolithium reagent, typically n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous aprotic solvent, such as hexane (B92381) or diethyl ether. The TMEDA acts to chelate the lithium ion, increasing the basicity of the butyllithium (B86547) and facilitating the deprotonation of the disilacyclobutane ring.
A typical procedure involves dissolving this compound in the chosen solvent, followed by the addition of TMEDA. The solution is then cooled, often to low temperatures, before the dropwise addition of n-butyllithium. The reaction mixture is stirred for a period to ensure complete formation of the lithiated species, which can then be used in situ for subsequent reactions with various electrophiles.
Table 1: Reagents and Conditions for the Synthesis of Lithiated this compound
| Reagent/Condition | Role/Parameter | Typical Value/Compound |
| Starting Material | Substrate for lithiation | This compound |
| Lithiating Agent | Deprotonating agent | n-Butyllithium (n-BuLi) |
| Chelating Agent | Enhances reactivity of n-BuLi | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Solvent | Anhydrous, aprotic medium | Hexane, Diethyl ether |
| Atmosphere | Prevents reaction with air/moisture | Nitrogen or Argon |
| Temperature | Controlled reaction condition | Typically low temperatures |
The formation of the lithiated derivative is a critical step in the functionalization of the this compound ring system, opening pathways to a wide array of novel organosilicon compounds.
Structural Elucidation and Advanced Spectroscopic Characterization
Conformational Analysis (e.g., Puckered Ring Conformation)
The conformation of four-membered rings, such as cyclobutane (B1203170) and its analogs, is determined by a balance between angle strain, which favors a planar structure, and torsional strain from eclipsing substituents, which is relieved by puckering. vaia.com In the case of the parent 1,3-disilacyclobutane, the ring is puckered in its ground state by 24 degrees, with a very low barrier to inversion of only 87 cm⁻¹ (0.25 kcal/mol). tamu.edu This indicates a very flexible, or "floppy," structure. tamu.edu
However, for 1,1,3,3-Tetramethyl-1,3-disilacyclobutane, studies have determined that the potential function has a minimum corresponding to a planar ring conformation. researchgate.net The potential function is adequately represented by the equation V(ϕ) = Aϕ², where the ring puckering angle (ϕ) is 0°. researchgate.net This contrasts with its unstable isomer, 1,1,2,2-tetramethyl-1,2-disilacyclobutane, which has a puckered four-membered ring. acs.orgresearchgate.net The strain energy for the 1,3-isomer has been estimated to be 18.3 kcal/mol. acs.orgresearchgate.net
| Compound | Ring Conformation | Puckering Angle (ϕ) | Barrier to Inversion |
| This compound | Planar | 0° | Not Applicable (Minimum at planar) |
| 1,3-Disilacyclobutane | Puckered | 24° | 87 cm⁻¹ (0.25 kcal/mol) |
Electron Diffraction Studies
Gas-phase electron diffraction is a powerful technique for determining the precise geometrical parameters of molecules. An electron diffraction analysis of this compound, which utilized a dynamic model accounting for ring inversion, confirmed that the molecule's equilibrium structure is a planar ring. researchgate.net This technique is well-established for studying the structures of various silacyclobutane (B14746246) compounds. acs.org
Microwave Spectroscopy Investigations
Microwave spectroscopy is a high-resolution technique capable of providing detailed information on the rotational constants and structure of molecules, including those with large-amplitude motions like ring puckering. nih.gov While the broader family of silacyclobutanes has been extensively studied by microwave spectroscopy, specific investigations detailing the microwave spectrum of this compound are not prominently available in the reviewed literature. acs.org This method is instrumental in determining the potential energy surfaces for ring inversion in related molecules. nih.gov
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insight into the bonding and conformational properties of molecules. For the parent compound, 1,3-disilacyclobutane, high-resolution far-infrared and Raman spectra have been recorded and analyzed. tamu.edu These studies revealed that while the molecule is puckered in the gaseous and liquid phases, intermolecular forces compel it to become planar in the solid phase. tamu.edu The broader family of silacyclobutanes has been well-characterized using vibrational spectroscopy. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymer Analysis (e.g., ²⁹Si NMR for Isomerism)
²⁹Si NMR spectroscopy is a particularly valuable tool for characterizing organosilicon compounds and polymers. The chemical shift in ²⁹Si NMR is sensitive to the local electronic environment of the silicon atom, allowing for the differentiation of various structural units within a polymer chain. dtic.milresearchgate.net
In the analysis of polymers derived from related divinyl organosilicon monomers, ²⁹Si NMR has been used to identify the presence of five-, six-, and seven-membered rings, as well as acyclic units. dtic.mil Each of these structures gives rise to a distinct range of chemical shifts, enabling a quantitative estimation of their relative abundance in the polymer. dtic.mil For example, five-membered ring species show resonances in a different region than six- or seven-membered rings. dtic.mil Although resolving overlapping resonances can sometimes be challenging, this technique provides crucial information on the isomerism and microstructure of silicon-containing polymers. dtic.mil
| Structural Unit in Organosilicon Polymers | Typical ²⁹Si NMR Chemical Shift (δ/ppm) |
| 2,2,6,6-tetramethyl-l-aza-2,6-disilacyclohexane | 3.04 |
| 2,2,7,7-tetramethyl-l-aza-2,7-disilacycloheptane | 4.74 |
| Acyclic Disiloxanes (e.g., Me₃SiOSiMe₃) | 6 - 10 |
| 2,2,6,6-tetramethyl-l-oxa-2,6-disilacyclohexane | 12.62 |
| 2,2,7,7-tetramethyl-l-oxa-2,7-disilacycloheptane | 12.74 |
| 2,2,5,5-tetramethyl-l-aza-2,5-disilacyclopentane | 13.10 |
Data adapted from studies on model compounds for polymer analysis. dtic.mil
Mass Spectrometry for Reaction Product Identification
Mass spectrometry is a key analytical method for identifying the products of chemical reactions. In studies of this compound, this technique has been used to characterize the fragmentation and reaction pathways under various conditions. For instance, during plasma chemical vapor deposition (PCVD), mass spectrometry was used to analyze the low-molecular-weight products formed from the fragmentation of the molecule. researchgate.net These analyses revealed that the dominant activation step is a ring-opening reaction rather than the fragmentation of the methylsilyl groups. researchgate.net
The compound also undergoes ring-opening reactions when treated with reagents like iodine monochloride or sodium benzenethiolate (B8638828), yielding 1:1 adducts that can be identified by their mass spectra. rsc.org The electron ionization mass spectrum of the parent compound is well-documented and serves as a reference. nist.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool for elucidating the electronic structure and geometry of 1,1,3,3-tetramethyl-1,3-disilacyclobutane. These calculations have provided detailed information on the molecule's strain, conformation, symmetry, and bonding characteristics.
Strain Energy Calculations and Conformational Analysis
DFT studies have confirmed that the this compound molecule adopts a puckered ring conformation. The strain energy, a measure of the inherent instability of the ring structure compared to a strain-free analogue, has been calculated to be approximately 18.3 kcal/mol (76.6 kJ/mol). researchgate.net Another DFT study reports a similar strain energy of 71.5 kJ/mol. This value is notably lower than that of monosilacyclobutanes like 1,1-dimethylsilacyclobutane, which has a calculated strain energy of 83.9 kJ/mol. The reduced strain in the disilacyclobutane ring contributes to its relative stability and influences its chemical reactivity.
The conformation of the four-membered ring has been a subject of detailed investigation. While many computational studies point to a puckered, non-planar ring, gas-phase electron diffraction (GED) analysis, which incorporates a dynamic model and quantum chemical calculations, suggests a potential function for ring inversion that has a minimum corresponding to a planar ring conformation (a puckering angle of 0°). researchgate.net This suggests that the barrier to inversion is very low, and the molecule may be highly flexible or "floppy."
Symmetry Analysis (e.g., C2 Symmetry)
Theoretical calculations, particularly at the MP2 and DFT levels of theory, have shown that the puckered, non-planar conformation of this compound belongs to the C2 point symmetry group. researchgate.net This symmetry implies the presence of a twofold rotational axis that passes through the center of the ring.
Bond Angle and Dihedral Angle Characterization
Gas-phase electron diffraction (GED) studies, supported by quantum chemical calculations (HF/6-311G**), have provided precise measurements of the molecule's geometric parameters. researchgate.net These studies are crucial for defining the bond lengths, bond angles, and the degree of puckering in the ring (dihedral angles). While the potential function minimum was found to correspond to a planar ring, the analysis provides key structural data for the molecule's dynamic structure. researchgate.net
| Parameter | Value |
|---|---|
| Si-C (ring) bond length | 1.890 Å |
| Si-C (methyl) bond length | 1.875 Å |
| ∠ C-Si-C (ring) | 87.0° |
| ∠ Si-C-Si (ring) | 93.0° |
| ∠ C(methyl)-Si-C(methyl) | 109.5° |
| Puckering Angle (φ) | 0° (at potential minimum) |
Note: The data presented is based on a dynamic model from gas-phase electron diffraction analysis where the potential function minimum corresponds to a planar conformation. Other studies suggest a puckered ground state. researchgate.netresearchgate.net
Ab Initio Calculations
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have been employed to study this compound and its derivatives. Methods such as Møller–Plesset perturbation theory (MP2) have been used to optimize the geometry and calculate structural parameters. researchgate.net
These calculations have been particularly insightful in the study of the molecule's radical cation. For instance, calculations at the MP2/6–311++G(d,p) level of theory were used to determine the optimized geometric structures of the 1,3-disilacyclobutane radical cation and its methylated derivatives. researchgate.net These studies revealed that upon ionization, the puckered ring structure of the neutral molecule changes to a planar ring structure in the radical cation. researchgate.net
Potential Energy Surface (PES) Mapping for Reaction Pathways
Mapping the potential energy surface (PES) is a computational technique used to explore the energy landscape of a chemical reaction, identifying transition states and determining the most likely reaction pathways.
For this compound, understanding its reaction mechanisms is crucial, particularly for its application in materials science, such as in plasma chemical vapor deposition (PCVD). Studies on the activation of the molecule in PCVD processes have shown that the ring-opening reaction is the dominant initial step, taking precedence over the fragmentation of the methylsilyl groups. researchgate.net This indicates that the energy barrier for cleaving the Si-C bonds within the ring is lower than that for cleaving the Si-CH3 bonds.
Furthermore, PES studies have been conducted on the radical cations of disilacyclobutanes to understand the structural changes that occur upon ionization. researchgate.net These calculations help to explain the preference for planar geometries in the cationic form. researchgate.net
Studies of Radical Cations
The geometrical and electronic structures of the this compound radical cation have been systematically investigated using both ab initio and DFT methods. researchgate.net These studies have shown that the radical cations of this and related compounds possess an asymmetrically distorted structure in their ground electronic state. researchgate.net
Upon ionization, two of the ring bonds are elongated while the other two are contracted. researchgate.net A key finding is that the 1,3-disilacyclobutane cation adopts a planar ring structure, a significant conformational change from its neutral, puckered counterpart. researchgate.net In this radical cation, the unpaired electron is primarily localized in the elongated σ(Si–C) ring bonds. researchgate.net Theoretical studies of the excited electronic states of the cation provide strong evidence that this asymmetrical distortion originates from the second-order Jahn-Teller effect. researchgate.net
Asymmetrical Distortion in Ground Electronic States
Theoretical studies employing ab initio and density functional theories have systematically investigated the geometrical and electronic structures of 1,3-disilacyclobutane radical cations, including the tetramethylated derivative. cdnsciencepub.com A key finding is that these radical cations exhibit an asymmetrically distorted structure in their ground electronic states. researchgate.net In the case of disilacyclobutane cations, this distortion manifests as the elongation of two ring bonds and the contraction of the other two. researchgate.net This asymmetrical distortion is reportedly enhanced by the presence of exocyclic methyl substitutions. researchgate.net
Localization of Unpaired Electrons
Computational analyses have revealed that in the asymmetrically distorted radical cations of 1,3-disilacyclobutanes, the unpaired electron is predominantly localized in the elongated σ(Si–C) ring bonds. researchgate.net This localization is a direct consequence of the geometrical distortion that the molecule undergoes upon ionization. The distribution of the unpaired electron is a critical factor in determining the subsequent reactivity and fragmentation pathways of the radical cation.
Structural Changes Upon Ionization (e.g., Planarization of Ring)
Upon ionization, significant structural changes occur in 1,3-disilacyclobutane derivatives. While monosilacyclobutane molecules tend to maintain their puckered ring structure upon ionization, 1,3-disilacyclobutane cations adopt a planar ring structure. researchgate.net Examination of the potential energy surfaces indicates that the elongation of the Si–C ring bond is a primary contributor to the substantial difference in the geometric changes observed between monosilacyclobutane and disilacyclobutane species upon ionization. researchgate.net
The following table summarizes the key structural changes upon ionization:
| Species | Neutral Geometry | Radical Cation Geometry | Key Geometric Change |
| Monosilacyclobutane | Puckered Ring | Puckered Ring | Maintenance of puckered structure |
| 1,3-Disilacyclobutane | Puckered Ring | Planar Ring | Planarization of the ring |
Mechanistic Pathway Elucidation via Computational Chemistry
Computational chemistry has been instrumental in elucidating the mechanistic pathways of the decomposition and reactions of this compound, particularly in the gas phase and under conditions relevant to chemical vapor deposition (CVD).
In the context of hot-wire chemical vapor deposition (HWCVD), computational studies have helped to identify the primary decomposition products and subsequent reaction pathways. researchgate.netosti.gov Theoretical calculations support the experimental observation that this compound decomposes on a heated filament to produce methyl radicals and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals. osti.gov
Furthermore, computational studies of the parent 1,3-disilacyclobutane have explored various decomposition pathways, including cycloreversion and hydrogen elimination. nih.gov These theoretical investigations have shown that a stepwise [2+2] cycloreversion is energetically favored over a concerted mechanism. nih.govresearchgate.net The calculations also identified a 1,2-H shift with a concerted ring-opening to be the most kinetically and thermodynamically favorable decomposition pathway. nih.gov While these studies were on the unsubstituted ring, they provide a foundational understanding of the likely mechanistic pathways for its tetramethylated derivative.
In plasma-enhanced chemical vapor deposition (PECVD) processes, mechanistic studies have suggested that the ring-opening reaction of this compound is the dominant activation step, prevailing over the fragmentation of the methylsilyl groups. researchgate.net
Polymer Chemistry and Materials Science Applications
Polycarbosilane Synthesis via Ring-Opening Polymerization
Polycarbosilanes, which feature a backbone of alternating silicon and carbon atoms, are of significant interest primarily as precursors to silicon carbide ceramics. acs.orgacs.org One of the key synthetic routes to these polymers is the ring-opening polymerization (ROP) of 1,3-disilacyclobutanes. The substantial ring strain energy, estimated at 17.7 kcal/mol for the tetramethyldisilacyclobutane ring, provides the thermodynamic driving force for this transformation. acs.org
The polymerization of 1,1,3,3-tetramethyl-1,3-disilacyclobutane can be initiated through thermal or catalytic means. The purely thermal ROP was first reported by Knoth and requires high temperatures, around 300°C, to proceed. acs.orgdtic.mil
To make the process more efficient and accessible, various transition metal complexes have been explored as catalysts, allowing the polymerization to occur at much lower temperatures. acs.org Platinum compounds have proven to be the most effective catalysts for this reaction. acs.orgresearchgate.net Catalysts such as hexachloroplatinic acid (H₂PtCl₆) and di-µ-chloro-dichlorobis(alkene)diplatinum(II) compounds are effective, enabling polymerization at temperatures between 80-100°C or via refluxing. acs.orgresearchgate.net
More recently, a photoactivated ROP process using bis(acetylacetonato)platinum(II) (Pt(acac)₂) has been developed. acs.orgacs.org This photocatalytic route is highly efficient; in the absence of oxygen, it can achieve nearly quantitative conversion of the monomer to a high molecular weight polymer in as little as 15 minutes of irradiation. acs.org The mechanism involves both homogeneous and heterogeneous catalytic species, with platinum colloid identified as the heterogeneous catalyst. acs.orgacs.org
| Polymerization Method | Catalyst | Conditions | Outcome |
| Thermal ROP | None | ~300°C | Forms linear polycarbosilane |
| Catalytic ROP | H₂PtCl₆ | 80-100°C or reflux | High molecular weight polymer |
| Photocatalytic ROP | Pt(acac)₂ | Irradiation, Room Temp. | ~98% conversion in 15 min; high M_w polymer |
The ROP of this compound is a useful method for producing linear poly(silylene-methylene). acs.org The photocatalyzed polymerization, for instance, yields a linear polymer with a high weight-average molecular weight (M_w) of approximately 10⁵ g/mol and a polydispersity of around 3. acs.org The resulting polymer consists of a regular, repeating [-Si(CH₃)₂-CH₂-] unit, indicative of a well-controlled, head-to-tail polymerization process. researchgate.net The molecular weight of the polymer can also be controlled by introducing chain transfer agents, such as alkyl silicon hydrides, into the catalytic system. researchgate.net
Beyond homopolymerization, this compound and its derivatives can be used in copolymerization reactions to create more complex polymer architectures. For example, cyclolinear polycarbosilanes can be synthesized by incorporating the 1,3-disilacyclobutane (DSCB) ring into the main chain of the polymer. researchgate.net This has been achieved through acyclic diene metathesis (ADMET) polymerization of 1,3-divinyl- or 1,3-dibutenyl-substituted 1,3-disilacyclobutanes. researchgate.net Copolymerizing these monomers with noncyclic organosilane dienes allows for precise control over the number of DSCB rings incorporated into the polymer backbone. researchgate.net
The microstructure of the polycarbosilanes derived from this compound is typically analyzed using spectroscopic methods. Both ¹H NMR and infrared spectroscopy are used to confirm the polymer's structure, which is characterized by the repeating [-Si(CH₃)₂CH₂-] unit. researchgate.net In polymerization processes involving substituted disilacyclobutane rings, the retention of the ring's stereochemistry can be an important factor, influencing the final properties of the polymer. The analysis confirms a linear backbone structure formed through the clean opening of the four-membered ring.
Precursor for Advanced Silicon-Containing Materials
The primary application of polycarbosilanes synthesized from this compound is as a preceramic polymer. acs.org These polymers can be processed into various forms (e.g., fibers, films) and then pyrolyzed to yield silicon-containing ceramics.
Polycarbosilanes are well-established precursors for the production of silicon carbide (SiC), a high-performance ceramic known for its high strength, thermal stability, and chemical resistance. acs.orgacs.org The 1:1 ratio of silicon to carbon atoms in the [-Si(CH₃)₂CH₂-] repeating unit of the polymer is advantageous for forming stoichiometric SiC upon pyrolysis.
Furthermore, this compound itself can be used as a single-source precursor in chemical vapor deposition (CVD) processes to grow SiC thin films. gelest.comdtic.mil The significant ring strain of the molecule facilitates its decomposition at lower temperatures compared to other precursors. dtic.mil In plasma-enhanced CVD (PECVD), studies have shown that the initial activation step is dominated by the ring-opening reaction rather than the fragmentation of the methylsilyl groups, which helps in maintaining the desired Si-C backbone structure for SiC formation. researchgate.net This allows for the deposition of stoichiometric SiC films at temperatures ranging from 650 to 850°C. gelest.comdtic.mil
| Precursor | Deposition Method | Material Produced | Key Feature |
| Polycarbosilane (from ROP) | Pyrolysis | Silicon Carbide (SiC) fibers/bulk | Processable polymer converts to ceramic |
| This compound | CVD / PECVD | Silicon Carbide (SiC) thin films | Single-source precursor; lower deposition temp. due to ring strain |
Hydrogenated Amorphous Silicon-Carbon (a-Si1-xCx:H) Film Formation
This compound (TMDSCB) serves as a key precursor compound in Plasma Chemical Vapor Deposition (PCVD) for the creation of hydrogenated amorphous silicon-carbon (a-Si1-xCx:H) films. researchgate.net The mechanism of film formation involves a critical activation step within the plasma environment. Research into this process has revealed that the primary activation mechanism is the ring-opening reaction of the disilacyclobutane structure. researchgate.net This pathway is dominant over the fragmentation of the methylsilyl groups. researchgate.net The preference for ring-opening highlights the influence of the strained four-membered ring in directing the decomposition pathway, which is crucial for the subsequent incorporation of silicon and carbon into the growing film. researchgate.net
Tungsten Carbide (WC, W2C) Film Deposition in CVD Processes
The compound this compound is utilized as a single-source precursor in hot-wire chemical vapor deposition (HWCVD) to produce crystalline tungsten carbide films on tungsten filaments. acs.orgresearchgate.net This process involves the thermal decomposition of TMDSCB on a heated filament, leading to the carburization of the tungsten. nih.govresearchgate.net Depending on the specific process conditions, such as filament temperature and precursor gas pressure, different phases of tungsten carbide can be formed. acs.orgresearchgate.net Studies have shown that graphite (B72142), as well as both tungsten carbide (WC) and ditungsten carbide (W2C) alloys, can be deposited on the filament surface. acs.orgnih.govresearchgate.net
Further research has demonstrated that with precise control over deposition time and temperature, specific phases can be selectively grown. researchgate.netfigshare.com For instance, a pure W2C layer can be formed, which, with continued exposure to the precursor, can be converted to a carbon-rich WC phase on the outer layer. researchgate.netfigshare.com The growth of the W2C layer is identified as a diffusion-controlled process. researchgate.netfigshare.com
Table 1: Formation of Tungsten Carbide Phases Using TMDSCB in HWCVD
| Temperature | Deposition Time | Resulting Phase | Growth Rate | Reference |
|---|---|---|---|---|
| 2400 °C | 1–2 hours | Pure W2C | 4.4 μm·min-1 | researchgate.netfigshare.com |
| 2400 °C | 3–4 hours | W2C core with an outer layer of WC | Not specified | researchgate.netfigshare.com |
| 2400 °C | 4 hours | WC layer with no contamination from W2C | Not specified | researchgate.netfigshare.com |
In the HWCVD process for tungsten carbide deposition, the decomposition of this compound on the heated filament generates reactive species that are fundamental to the film growth. researchgate.netosti.gov Specifically, TMDSCB decomposes to form methyl radicals and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals. osti.gov It is the methyl radicals that primarily act as the carbon source for the carburization of the tungsten filament. acs.orgresearchgate.netnih.gov The interaction of these highly reactive methyl radicals with the hot filament surface leads to the incorporation of carbon and the subsequent formation of tungsten carbide layers. acs.orgresearchgate.net Subsequent hydrogen abstraction reactions from the parent TMDSCB molecule by these methyl radicals are also dominant reactions within the reactor. osti.govresearchgate.net
The carburization of tungsten filaments using TMDSCB in HWCVD reactors has been systematically investigated through various analytical techniques, including scanning electron microscopy, Auger electron spectroscopy, and in-situ mass spectrometry. acs.orgnih.govresearchgate.net These studies confirm that only the carburization of the tungsten filament occurs. acs.orgnih.gov The rate of this carburization process is highly dependent on the filament temperature. acs.orgresearchgate.net At temperatures of 1400 °C or lower, gas-phase reactions tend to dominate the process. acs.orgnih.govresearchgate.net However, as the temperature increases, the carburization rate accelerates, becoming the dominant process at temperatures of 1800 °C and above. acs.orgnih.govresearchgate.net Research has also shown that both initially formed graphite and WC phases can be converted to the W2C phase as carbon diffuses deeper into the filament. acs.orgresearchgate.net
Synthesis of Novel Organosilicon Compounds with Tailored Properties
The unique strained ring structure of this compound makes it a valuable starting material for the synthesis of novel organosilicon compounds. The inherent ring strain facilitates ring-opening reactions, allowing for the incorporation of the disilacyclobutane unit into larger molecular architectures. dtic.mil For example, photochemical reactions involving t-butyl hypochlorite (B82951) and TMDSCB yield a variety of chlorinated derivatives, such as 1-chloromethyl-1,3,3-trimethyl-1,3-disilacyclobutane and 2-chloro-1,1,3,3-tetramethyl-1,3-disilacyclobutane. researchgate.net Furthermore, in the context of polymer synthesis, the properties of materials derived from TMDSCB can be tailored. The molecular weight of poly(dimethylsilmethylenes) prepared from the catalytic polymerization of TMDSCB can be controlled by the addition of small quantities of agents like alkyl silicon hydrides or carbon tetrabromide. researchgate.net
Cyclolinear Polycarbosilanes and Their Derivatives
This compound is a key monomer in the synthesis of a class of organosilicon polymers known as cyclolinear polycarbosilanes (CLPCS). researchgate.netnih.gov These polymers are characterized by a "beads-on-a-string" structure, where 1,3-disilacyclobutane (DSCB) rings are incorporated into the linear polymer backbone and are connected by various linking groups. nih.gov The general formula for this type of polymer is [-{RSi(CH2)2SiR}-Y-]n. nih.gov
The synthesis of these materials can be achieved through methods such as acyclic diene metathesis (ADMET) polymerization and Grignard coupling reactions. nih.govresearchgate.net A significant feature of CLPCS is that the strained DSCB rings within the polymer chain act as latent sites for cross-linking. nih.gov Upon heating, typically to temperatures between 200-300 °C, these rings can open, leading to the formation of a cross-linked network. nih.govresearchgate.net High molecular-weight poly(dimethylsilmethylenes) have also been successfully prepared through the catalytic ring-opening polymerization of this compound. researchgate.net
Applications in Coating, Adhesive, and Sealant Research
The polymers derived from this compound, particularly cyclolinear polycarbosilanes, show significant promise in the field of materials science for coatings. researchgate.netnih.gov These polymers are amenable to the formation of thin films and coatings through techniques like spin-coating. nih.gov The resulting films have potential for use as protective and insulating coatings for various substrates, including copper. researchgate.netnih.gov The ability to cross-link these polymers by heating provides a mechanism to cure the coatings, enhancing their mechanical and thermal properties. nih.govresearchgate.net
Comparative Studies and Structure Reactivity Relationships
Comparison with Monosilacyclobutanes and other Disilacyclobutane Derivatives
The reactivity and structural characteristics of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane are often understood by comparing it with related cyclic silicon compounds, such as monosilacyclobutanes and other derivatives of disilacyclobutane.
Versus Monosilacyclobutanes:
A key distinction between this compound and monosilacyclobutanes, like 1,1-dimethylsilacyclobutane, lies in their ring strain. The presence of two silicon atoms in the disilacyclobutane ring allows for a more effective distribution of strain. Consequently, this compound exhibits a lower strain energy (71.5 kJ/mol) compared to 1,1-dimethylsilacyclobutane (83.9 kJ/mol). This difference in ring strain influences their thermal stability and reactivity. For instance, the pyrolysis of 1,1-dimethylsilacyclobutane is a known route to generate the reactive intermediate dimethylsilaethene (Me₂Si=CH₂), which then dimerizes to form this compound.
The reactions of these compounds also show differences. For example, in plasma chemical vapor deposition (PCVD) processes, the ring-opening reaction is the dominant activation step for this compound. researchgate.net
Versus Other Disilacyclobutane Derivatives:
Comparisons with other disilacyclobutane derivatives highlight the role of substituents on the silicon atoms. For instance, studies on 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane and 1,1,3,3-tetraphenyl-1,3-disilacyclobutane reveal different reaction pathways compared to the tetramethyl derivative. rsc.org While this compound reacts with iodine monochloride to give ring-opened adducts, the diphenyl derivative yields mainly polymeric material under similar conditions. rsc.org
Furthermore, the reaction with sulfur trioxide shows a distinct difference in selectivity. In the case of 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane, insertion occurs into both the Si–CH₂ and Si–Ph bonds. Conversely, with 1,1,3,3-tetraphenyl-1,3-disilacyclobutane, the insertion happens exclusively at the Si–Ph bond. rsc.org
The strain energies of 1,2-disilacyclobutane isomers are also noteworthy. Quantum-chemical calculations have shown that 1,1,2,2-tetramethyl-1,2-disilacyclobutane (a 1,2-isomer) has a lower strain energy (8.6 kcal/mol) compared to this compound (a 1,3-isomer) (18.3 kcal/mol). researchgate.net This is attributed to the significantly bent "banana" bonds between the adjacent silicon atoms in the 1,2-isomer, which helps to decrease the ring strain. researchgate.net
| Compound | Strain Energy (kJ/mol) | Key Reactive Intermediate in Pyrolysis |
|---|---|---|
| This compound | 71.5 | Not applicable (product of pyrolysis) |
| 1,1-Dimethylsilacyclobutane | 83.9 | Dimethylsilaethene (Me₂Si=CH₂) |
Influence of Substituents on Reactivity and Structural Properties
The nature of the substituents attached to the silicon atoms in the 1,3-disilacyclobutane ring significantly impacts the molecule's reactivity and structural characteristics.
Reactivity:
Replacing the methyl groups in this compound with other groups, such as phenyl groups, alters the electronic and steric environment of the silicon atoms, thereby influencing the course of chemical reactions. For instance, the presence of bulky phenyl groups in 1,1,3,3-tetraphenyl-1,3-disilacyclobutane increases steric hindrance. This increased steric bulk can reduce the reactivity towards ring-opening reactions while enhancing the compound's thermal stability.
The reaction of various disilacyclobutanes with sodium benzenethiolate (B8638828) in benzenethiol (B1682325) demonstrates the influence of substituents. Both this compound and 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane react to form ring-opened adducts. rsc.org However, the electronic effects of the phenyl group can modulate the reactivity of the silicon center.
Structural Properties:
Substituents also affect the structural parameters of the disilacyclobutane ring. The puckered conformation of the four-membered ring is a common feature. However, the degree of puckering and the bond lengths and angles can be subtly altered by the size and electronic nature of the substituents. For example, theoretical studies on various monosilacyclobutanes and disilacyclobutanes have shown that the geometric structure and puckering potential are sensitive to the substitution pattern.
| Compound | Reaction with Iodine Monochloride | Reaction with Sulfur Trioxide |
|---|---|---|
| This compound | Ring-opened adducts | - |
| 1,3-Dimethyl-1,3-diphenyl-1,3-disilacyclobutane | Mainly polymeric material | Insertion into Si–CH₂ and Si–Ph bonds |
| 1,1,3,3-Tetraphenyl-1,3-disilacyclobutane | - | Exclusive insertion into Si–Ph bond |
Correlation between Ring Strain and Reactivity Profiles
The concept of ring strain is fundamental to understanding the reactivity of cyclic compounds, including this compound. Ring strain arises from deviations from ideal bond angles and torsional strain from eclipsed conformations. libretexts.orgmasterorganicchemistry.com In four-membered rings, this strain is a significant driving force for reactions that lead to ring opening. reddit.com
The strain energy of this compound (71.5 kJ/mol) is considerable, making it susceptible to ring-opening reactions. This inherent strain facilitates reactions that would otherwise require more forcing conditions. For example, the compound undergoes non-hazardous polymerization at elevated temperatures (above 40°C), a process driven by the release of ring strain. gelest.com
The reactivity of this compound in various chemical transformations can be directly linked to its ring strain. Reactions involving oxidation, reduction, and substitution can proceed via pathways that involve the opening of the strained four-membered ring. For instance, the reaction with mercury(II) acetate (B1210297) in ethanol (B145695) leads to ring-opened products for phenyl-substituted disilacyclobutanes, a reaction facilitated by the release of ring strain. rsc.org
Theoretical studies on the decomposition pathways of 1,3-disilacyclobutane have further elucidated the role of ring strain. The 2 + 2 cycloreversion to form two silene molecules, either through a concerted or stepwise mechanism, is a high-energy process. researchgate.net However, other decomposition pathways that are also influenced by the ring strain, such as those initiated by a 1,2-H shift, can be more favorable. researchgate.net
The relationship between ring strain and reactivity is a general principle in the chemistry of small rings. The higher the strain, the more reactive the ring system tends to be towards ring-opening processes. While this compound is less strained than its monosilacyclobutane counterparts, its strain is still a dominant factor governing its chemical behavior.
Future Research Directions and Emerging Areas
Development of More Efficient and Selective Synthetic Routes
While several synthetic routes to 1,1,3,3-tetramethyl-1,3-disilacyclobutane have been established, there remains a need for more efficient and selective methods that can be scaled up for potential industrial applications. Current methods, such as the pyrolysis of 1,1-dimethylsilacyclobutane or the multi-step synthesis from chloromethylpentamethyldisiloxane, can suffer from drawbacks like low yields or the need for harsh reaction conditions. dtic.mil
Exploration of Novel Catalytic Systems for Polymerization and Transformations
The ring-opening polymerization (ROP) of this compound is a critical reaction for the synthesis of polycarbosilanes, which are valuable precursors to silicon carbide ceramics. acs.org Platinum-based catalysts, such as hexachloroplatinic acid and platinum(II) acetylacetonate, have proven to be highly effective for this transformation. acs.org However, the high cost and potential for catalyst poisoning necessitate the exploration of alternative catalytic systems.
Future investigations should explore the use of catalysts based on more abundant and less expensive metals. Additionally, the development of photocatalytic systems for ROP, as has been demonstrated with Pt(acac)₂, offers the potential for greater control over the polymerization process and the synthesis of high molecular weight polymers under ambient conditions. acs.org Research into organocatalytic ROP systems, which have shown promise for other cyclic monomers, could also provide a metal-free alternative for the polymerization of this compound. rsc.orgrsc.org The development of novel catalysts could also enable new chemical transformations of the disilacyclobutane ring, leading to a wider range of functionalized organosilicon compounds.
| Catalyst Type | Example | Potential Advantages |
| Platinum-Based | H₂PtCl₆·6H₂O, Pt(acac)₂ | High efficiency and production of high molecular weight polymers. acs.org |
| Photocatalysts | Pt(acac)₂ with irradiation | Polymerization under mild conditions, high conversion rates. acs.org |
| Non-Platinum Metals | (To be explored) | Reduced cost, potentially different reactivity and selectivity. |
| Organocatalysts | Guanidines, etc. rsc.orgresearchgate.net | Metal-free synthesis, potential for controlled polymerization. |
Advanced Mechanistic Investigations using In Situ Techniques
A detailed understanding of the reaction mechanisms involved in the synthesis, polymerization, and transformation of this compound is crucial for optimizing existing processes and designing new ones. While some mechanistic studies have been conducted, particularly on its gas-phase decomposition in chemical vapor deposition processes, there is still much to be learned. researchgate.netosti.gov
The application of advanced in situ spectroscopic and analytical techniques will be instrumental in elucidating reaction intermediates and transition states. For example, techniques such as in situ NMR, FTIR, and Raman spectroscopy could be employed to monitor the progress of polymerization reactions in real-time, providing valuable kinetic and structural information. The use of techniques like vacuum ultraviolet laser single-photon ionization coupled with time-of-flight mass spectrometry has already proven effective in identifying reactive intermediates in the gas phase and could be adapted to study solution-phase reactions. researchgate.netosti.gov These advanced mechanistic insights will be invaluable for the rational design of more efficient catalysts and synthetic routes.
Design of New Functionalized Materials Based on this compound
This compound serves as a versatile building block for the creation of advanced materials with tailored properties. Polycarbosilanes derived from this monomer are well-established as precursors to silicon carbide ceramics. acs.org However, there is significant potential to expand the range of materials accessible from this compound.
Future research should focus on the synthesis of functionalized derivatives of this compound, which can then be used to create polymers with specific properties. For example, the introduction of organic functional groups onto the disilacyclobutane ring could lead to the development of novel hybrid organic-inorganic materials with applications in areas such as microelectronics, where they could serve as low-dielectric constant materials. researchgate.net The synthesis of cyclolinear polycarbosilanes containing the 1,3-disilacyclobutane ring in the polymer backbone has already shown promise in this area. researchgate.netresearchgate.net Furthermore, the incorporation of other elements, such as titanium, into the polymer structure can lead to advanced ceramic materials like Si-C-Ti-B fibers with enhanced thermal and mechanical properties. mdpi.com
| Material Class | Potential Application | Research Focus |
| Polycarbosilanes | Silicon carbide ceramic precursors. acs.org | Control of polymer architecture to influence ceramic yield and properties. |
| Cyclolinear Polycarbosilanes | Low-k dielectric materials for microelectronics, protective coatings. researchgate.net | Synthesis of polymers with tailored refractive indices and thermal stability. |
| Hybrid Organic-Inorganic Polymers | Functional materials with tunable properties. | Incorporation of diverse organic functionalities to control properties like solubility and reactivity. |
| Advanced Ceramics | High-performance fibers and composites. mdpi.com | Incorporation of elements like titanium and boron for enhanced thermal and mechanical stability. |
Further Theoretical Refinement of Reaction Pathways and Electronic Structures
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) studies have already provided insights into its puckered ring conformation and strain energy.
Future theoretical work should aim to provide a more detailed understanding of the reaction pathways involved in its synthesis and polymerization. For example, computational modeling could be used to explore the transition states of different catalytic ring-opening polymerization mechanisms, helping to explain the high efficiency of platinum catalysts and guiding the design of new catalysts. Theoretical studies on the decomposition pathways of the parent 1,3-disilacyclobutane have already demonstrated the feasibility of such investigations. figshare.com Furthermore, a more refined understanding of the electronic structure of both the monomer and the resulting polymers will be crucial for predicting their optical and electronic properties, which is essential for their application in areas like microelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
